Reduced In Vivo Toxicity: Prolinedithiocarbamate vs. Diethyldithiocarbamate (DDTC)
In a head-to-head comparative pharmacokinetic study in rats, prolinedithiocarbamate (PDTC) demonstrated a superior in vivo stability and safety profile compared to diethyldithiocarbamate (DDTC). [1]
| Evidence Dimension | In Vivo Stability and Excretion |
|---|---|
| Target Compound Data | More stable in vivo, found predominantly in the urinary tract and excreted in urine. |
| Comparator Or Baseline | Diethyldithiocarbamate (DDTC) |
| Quantified Difference | PDTC is more stable; DDTC has a short in vivo half-life, is oxidized to tetraethylthiuramdisulfide in blood, and is metabolized to high yields of CS2. |
| Conditions | Rat model, pharmacokinetic study. |
Why This Matters
This data directly impacts the choice of a chemopreventive agent; PDTC's greater stability and predictable urinary excretion profile reduce the risk of systemic toxicity associated with DDTC metabolism, making it a safer and more reliable candidate for in vivo studies.
- [1] Frank, N., Christmann, A., & Frei, E. (1995). Comparative studies on the pharmacokinetics of hydrophilic prolinedithiocarbamate, sarcosinedithiocarbamate and the less hydrophilic diethyldithiocarbamate. Toxicology, 95(1-3), 113-122. View Source
